C2-Ethyl Substitution Doubles Antimycobacterial Bactericidal Activity vs. C2-Methyl Analogs
In a head-to-head antimycobacterial study, the 2-ethyl-substituted benzoxazinone derivative (compound 1b) exhibited a minimum bactericidal concentration (MBC) of 5 μg/mL against M. tuberculosis H37Ra, whereas the analogous 2-methyl-substituted compound (1a) required 10 μg/mL to achieve the same effect [1]. This result establishes that the 2-ethyl group directly enhances bactericidal potency in a pairwise comparison of benzoxazinone congeners, providing a key differentiation for 2-ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one over simpler 2-alkyl analogs.
| Evidence Dimension | Mycobacterial minimum bactericidal concentration (MBC) |
|---|---|
| Target Compound Data | 2-Ethyl-substituted benzoxazinone (1b): MBC = 5 μg/mL |
| Comparator Or Baseline | 2-Methyl-substituted benzoxazinone (1a): MBC = 10 μg/mL |
| Quantified Difference | 2-fold increase in bactericidal activity (5 vs. 10 μg/mL) |
| Conditions | M. tuberculosis H37Ra strain, broth microdilution assay [1] |
Why This Matters
For researchers synthesizing antimycobacterial agents, the 2-ethyl group provides a measurable 2-fold potency advantage over the 2-methyl analog, directly guiding SAR optimization and compound selection.
- [1] Zampieri D, et al. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorg Med Chem Lett, 2019, 29, 2468-2474. View Source
